3-Hydrazinyl-1,2,4-triazin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-7-3-6-2(9)1-5-8-3/h1H,4H2,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVCIMDPWUKXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(NC1=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301716 | |
| Record name | 3-hydrazinyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21383-22-2 | |
| Record name | NSC146048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydrazinyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydrazinyl 1,2,4 Triazin 5 Ol and Its Analogues
Cyclization Reactions for 1,2,4-Triazine (B1199460) Ring Construction
The formation of the 1,2,4-triazine ring is a fundamental step in the synthesis of 3-hydrazinyl-1,2,4-triazin-5-ol and its derivatives. These methods typically involve the condensation and subsequent cyclization of appropriate acyclic precursors.
Reactions Involving Hydrazine (B178648) Derivatives and Appropriate Precursors
A common and direct approach to the 1,2,4-triazine core involves the reaction of hydrazine derivatives with α-dicarbonyl compounds or their equivalents. For the synthesis of this compound, a key precursor is thiosemicarbazide (B42300) or a related derivative, which provides the N1, N2, and the hydrazinyl group at the C3 position.
One established method involves the reaction of a glyoxylic acid derivative with thiosemicarbazide. For instance, the reaction of ethyl glyoxylate (B1226380) thiosemicarbazone with sodium hydroxide, followed by acidification, yields 5-hydroxy-3-mercapto-1,2,4-triazine. google.com This mercapto derivative serves as a crucial intermediate for the introduction of the hydrazinyl group.
| Precursor 1 | Precursor 2 | Product | Reference |
| Ethyl glyoxylate | Thiosemicarbazide | 5-Hydroxy-3-mercapto-1,2,4-triazine | google.com |
| β-Keto-N-acylsulfonamides | Hydrazine salts | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |
Intermolecular Cyclization Pathways
Intermolecular cyclization reactions offer a versatile strategy for the synthesis of the 1,2,4-triazine ring. These pathways often involve a stepwise or a one-pot reaction of two or more components that together form the triazine heterocycle. Tandem cyclization reactions are particularly efficient as they minimize the isolation of intermediates, aligning with the principles of green chemistry. sioc-journal.cn
For example, a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts can produce 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org This method allows for the flexible introduction of substituents at the C3 and C6 positions. While not a direct route to this compound, it demonstrates the principle of constructing the triazine ring from acyclic precursors, which can be adapted by choosing appropriate starting materials.
Hydrazinolysis of Substituted 1,2,4-Triazine Derivatives
Hydrazinolysis is a key reaction for introducing the hydrazinyl group onto a pre-formed 1,2,4-triazine ring. This method typically involves the nucleophilic substitution of a suitable leaving group at the C3 position of the triazine nucleus by hydrazine.
Nucleophilic Attack and Ring Opening/Recyclization Mechanisms
The most common precursors for hydrazinolysis are 3-thioxo (or 3-mercapto) and 3-methylthio-1,2,4-triazine (B189370) derivatives. The carbon atom at the C3 position of the 1,2,4-triazine ring is electrophilic and susceptible to nucleophilic attack by hydrazine.
The reaction of 3,5-dimercapto-6-substituted-1,2,4-triazines with hydrazine hydrate (B1144303) leads to the formation of 3,5-dihydrazino-1,2,4-triazines. google.com This transformation proceeds through the displacement of the mercapto groups. Similarly, starting with a 5-hydroxy-3-mercapto-1,2,4-triazine, treatment with hydrazine can selectively replace the mercapto group to yield the desired this compound. A patent describes the synthesis of 6-benzyl-3,5-dihydrazino-1,2,4-triazine from 6-benzyl-3,5-dimercapto-1,2,4-triazine by heating with hydrazine. google.com This supports the feasibility of converting a 3-mercapto group to a hydrazinyl group in the presence of a 5-hydroxy group.
In some cases, the reaction with hydrazine can induce a Dimroth rearrangement, which can alter the substitution pattern on the triazine ring. Careful control of reaction conditions is therefore crucial to ensure the desired isomer is obtained.
| Precursor | Reagent | Product | Reference |
| 3,5-Dimercapto-6-n-heptyl-1,2,4-triazine | Hydrazine | 3,5-Dihydrazino-6-n-heptyl-1,2,4-triazine | google.com |
| 6-Benzyl-3,5-dimercapto-1,2,4-triazine | Hydrazine | 6-Benzyl-3,5-dihydrazino-1,2,4-triazine | google.com |
| 5-Hydroxy-3-methylmercapto-1,2,4-triazine | Hydrazine | This compound | google.com |
Precursor Chemistry and Strategic Functionalization
The choice of precursors is critical in determining the final structure and substitution pattern of the 1,2,4-triazine product. For the synthesis of this compound, the key precursors are typically those that already contain the C5-ol (or C5-oxo) functionality or a group that can be readily converted to it.
As previously mentioned, 5-hydroxy-3-mercapto-1,2,4-triazine is a highly valuable precursor. It can be synthesized from ethyl glyoxylate and thiosemicarbazide. google.com The mercapto group at the C3 position is an excellent leaving group for subsequent nucleophilic substitution with hydrazine.
Alternatively, a 3-thioxo-1,2,4-triazin-5-one can be used. These compounds can be prepared by reacting α-keto acids with thiocarbohydrazide. researchgate.net The thioxo group can then be subjected to hydrazinolysis.
Strategic functionalization also involves the protection of reactive groups if necessary. For instance, if other parts of the molecule are sensitive to hydrazine, they may need to be protected before the hydrazinolysis step.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the presence of catalysts.
For cyclization reactions, the choice of solvent can influence the reaction pathway and the solubility of reactants and products. For instance, tandem cyclization reactions are often performed in a one-pot manner to improve efficiency. sioc-journal.cn
In hydrazinolysis reactions, the temperature and reaction time are critical. The reaction of 3,5-dimercapto-6-n-heptyl-1,2,4-triazine with hydrazine requires heating at reflux for an extended period to achieve the dihydrazino product. google.com The concentration of hydrazine can also affect the outcome. In some cases, a large excess of hydrazine is used to drive the reaction to completion.
The use of a base or an acid catalyst can also be explored to facilitate the reaction. For example, base-catalyzed hydrazination-type reactions followed by cyclization have been shown to be efficient for the synthesis of 1,2,4-triazolines. While this is a different heterocyclic system, the principle of catalysis could be applicable to the synthesis of 1,2,4-triazines.
| Reaction Step | Optimized Condition | Effect | Reference |
| Cyclization | One-pot tandem reaction | Increased efficiency, step and atom economy | sioc-journal.cn |
| Hydrazinolysis | Reflux temperature | Drives reaction to completion | google.com |
| Hydrazinolysis | Excess hydrazine | Ensures complete substitution | google.com |
Chemical Reactivity and Transformation Mechanisms of 3 Hydrazinyl 1,2,4 Triazin 5 Ol
Reactions Involving the Hydrazinyl Moiety
The exocyclic hydrazinyl group at the C3 position of the 1,2,4-triazine (B1199460) ring is a primary site of chemical reactivity, readily engaging in reactions with a variety of electrophilic partners.
Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazone Derivatives
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a well-established transformation in organic chemistry. In the case of 3-Hydrazinyl-1,2,4-triazin-5-ol, the hydrazinyl group undergoes facile condensation with a wide range of carbonyl compounds. This reaction is typically acid-catalyzed and proceeds through the initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone derivative.
The general mechanism involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. The resulting 3-(2-alkylidene/arylidenehydrazinyl)-1,2,4-triazin-5-ol derivatives are often crystalline solids and have been synthesized with various aliphatic and aromatic aldehydes and ketones. mdpi.com
| Carbonyl Compound | Product (Hydrazone Derivative) | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde (B42025) | 3-(2-Benzylidenehydrazinyl)-1,2,4-triazin-5-ol | Ethanol (B145695), reflux, catalytic acetic acid |
| Acetone | 3-(2-Isopropylidenehydrazinyl)-1,2,4-triazin-5-ol | Methanol (B129727), room temperature, catalytic HCl |
| 4-Chlorobenzaldehyde | 3-(2-(4-Chlorobenzylidene)hydrazinyl)-1,2,4-triazin-5-ol | Ethanol, reflux, catalytic acetic acid |
Reactions with Activated Carbonitriles and Other Electron Acceptors
The nucleophilic character of the hydrazinyl group also allows it to react with electron-deficient species such as activated carbonitriles. These reactions can lead to the formation of novel heterocyclic systems. For instance, the reaction of a related compound, 3-hydrazino-5,6-diphenyl-1,2,4-triazine, with various activated carbonitriles has been investigated. It was found that the reaction pathway is dependent on the specific carbonitrile used, and often proceeds through a charge-transfer complex intermediate to yield new heterocyclic structures. google.com
While specific studies on this compound with activated carbonitriles are not extensively detailed in the provided search results, the reactivity of analogous compounds suggests that it would act as an electron donor in such reactions.
Interactions with Polyfunctional Phosphorus Reagents
The interaction of this compound with polyfunctional phosphorus reagents can be anticipated based on the reactivity of similar heterocyclic systems. For instance, phosphorus pentasulfide (P₄S₁₀) is a common reagent used for the thionation of carbonyl groups and the conversion of hydroxyl groups to thiol groups. In a related system, a 3-mercapto-5-hydroxy-1,2,4-triazine was treated with phosphorus pentasulfide in pyridine (B92270) to replace the hydroxyl group with a mercapto group. google.com This suggests that the 5-ol (or its tautomeric 5-one form) of this compound could potentially react with P₄S₁₀ or Lawesson's reagent to yield the corresponding 5-thiol derivative.
Furthermore, organophosphorus compounds can be introduced onto the triazine ring. For example, the Michaelis-Arbuzov rearrangement of cyanuric chloride with triethyl phosphite (B83602) has been used to synthesize 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine. nih.govnih.gov While this involves a different triazine starting material, it highlights the possibility of forming C-P bonds on the triazine ring under suitable conditions. The hydrazinyl moiety itself can also react with phosphorus compounds, for example, in the synthesis of α-aryl α-hydrazino phosphonates. nih.gov
Reactions with Carbohydrates (Hexoses and Pentoses) to Form Glycosyl Hydrazones
The condensation reaction of the hydrazinyl group can be extended to carbohydrates, which exist in equilibrium with their open-chain aldehyde or ketone forms. This reaction leads to the formation of glycosyl hydrazones. The synthesis of C-glycopyranosyl 1,2,4-triazines has been accomplished through the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives. mdpi.com This process involves the initial formation of a hydrazone-like intermediate.
The reaction of this compound with hexoses (like glucose) or pentoses (like ribose) would proceed through the nucleophilic attack of the hydrazinyl group on the anomeric carbon of the open-chain form of the sugar. This would result in the formation of a glycosyl hydrazone, where the triazine moiety is linked to the sugar through a C=N bond. These reactions are often carried out in polar solvents like ethanol or methanol and may be catalyzed by a weak acid.
Intramolecular and Intermolecular Cyclization Pathways
The presence of the hydrazinyl group adjacent to a ring nitrogen atom in the 1,2,4-triazine core provides a structural motif that is amenable to cyclization reactions, leading to the formation of fused heterocyclic systems.
Formation of Fused Heterocyclic Systems (e.g., 1,2,4-Triazolo[4,3-b]google.comnih.goveurjchem.comtriazines)
One of the most significant transformation pathways for 3-hydrazinyl-1,2,4-triazines is their intramolecular cyclization to form 1,2,4-triazolo[4,3-b] google.comnih.goveurjchem.comtriazines. This cyclization can be achieved by reacting the hydrazinyltriazine with various one-carbon electrophiles, such as formic acid, orthoesters, or carbon disulfide.
The general mechanism involves the initial acylation or condensation of the terminal nitrogen of the hydrazinyl group with the electrophile. This is followed by an intramolecular cyclodehydration, where the newly introduced group reacts with the N2 atom of the triazine ring to form the fused triazole ring.
| Reagent | Resulting Fused Ring Substituent | Typical Reaction Conditions |
|---|---|---|
| Formic acid | Unsubstituted | Reflux |
| Acetic anhydride | Methyl | Reflux |
| Carbon disulfide | Thiol | Pyridine, reflux |
| Cyanogen bromide | Amino | Aqueous solution, room temperature |
These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural similarity to purine (B94841) nucleosides.
Research on Remains Limited
The reactivity of the 1,2,4-triazine core is known to be influenced by its substituents. The presence of a hydrazinyl group at the 3-position typically introduces a nucleophilic center, making it a key site for reactions such as condensations and cyclizations. The hydroxyl group at the 5-position, existing in tautomeric equilibrium with a keto form (1,2,4-triazin-5(4H)-one), can influence the electronic properties of the ring and participate in various reactions.
General reactions of related 3-hydrazinyl-1,2,4-triazine derivatives often involve the hydrazinyl moiety acting as a binucleophile in cyclocondensation reactions with 1,2- or 1,3-dicarbonyl compounds, leading to the formation of fused polycyclic systems like triazolo[4,3-b] researchgate.netresearchgate.netrsc.orgtriazines or pyrazolo[5,1-c] researchgate.netresearchgate.netrsc.orgtriazines.
Furthermore, nucleophilic substitution at other positions on the triazine ring and various ring transformation reactions have been reported for different 1,2,4-triazine derivatives. However, without specific experimental or theoretical data for this compound, any discussion on its specific annulation reactions, nucleophilic rearrangements, and the elucidation of its reaction pathways would be speculative and not based on established scientific findings.
Therefore, this report acknowledges the absence of specific literature required to fulfill the user's request. Further experimental and computational studies are needed to elucidate the chemical behavior of this compound and provide the detailed insights requested.
Spectroscopic Characterization and Structural Elucidation of 3 Hydrazinyl 1,2,4 Triazin 5 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number and types of hydrogen atoms in a molecule. In the context of 3-Hydrazinyl-1,2,4-triazin-5-ol derivatives, the ¹H NMR spectrum is expected to exhibit characteristic signals for the protons of the triazine ring, the hydrazinyl group, and any substituents.
For instance, in derivatives of 3-(2-pyridyl)-1,2,4-triazine, aromatic protons of the ligand typically appear in the downfield region, from 7.65 to 10.13 ppm. nih.gov A distinct singlet at a low magnetic field (around 10 ppm) can be attributed to the hydrogen atom on the triazine ring. nih.gov The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange. The exact chemical shifts would be influenced by the solvent and the presence of any electron-withdrawing or electron-donating groups on the triazine ring.
Table 1: Representative ¹H NMR Data for 1,2,4-Triazine (B1199460) Derivatives
| Compound/Derivative Class | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine | Triazine-H | ~10 | s | - | nih.gov |
| Pyridine-H (near N) | ~8.8 | d | - | nih.gov | |
| Other Pyridine-H | 7.47 - 8.90 | dd, d | - | nih.gov | |
| 4-amino-3-mercapto-5-(4-pyridyl)-1,2,4-triazole | NH | 14.18 | s | - | researchgate.net |
| Pyridyl-H | 8.77, 8.04 | d, d | 5.6 | researchgate.net | |
| NH₂ | 5.87 | br s | - | researchgate.net |
Note: This table presents data from related heterocyclic compounds to infer the expected spectral features of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the 1,2,4-triazine ring are particularly diagnostic.
For a related compound, 4-amino-3-mercapto-5-(4-pyridyl)-1,2,4-triazole, the carbon atoms of the triazole ring appear at approximately 167.6 ppm and 147.28 ppm. researchgate.net The carbons of the pyridyl substituent are observed between 121.48 and 150.07 ppm. researchgate.net Based on these data, the carbon atoms of the 1,2,4-triazine ring in this compound are expected in a similar range, with the C=O carbon (C5) appearing at a significantly downfield shift, likely around 160-170 ppm. The carbon attached to the hydrazinyl group (C3) would also exhibit a characteristic chemical shift.
Table 2: Representative ¹³C NMR Data for 1,2,4-Triazole Derivatives
| Compound/Derivative | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| 4-amino-3-mercapto-5-(4-pyridyl)-1,2,4-triazole | C3 | 167.6 | researchgate.net |
| C5 | 147.28 | researchgate.net | |
| Pyridyl-C | 121.48 - 150.07 | researchgate.net |
Note: This table presents data from a related heterocyclic compound to infer the expected spectral features of this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include:
N-H stretching: The hydrazinyl group (-NH-NH₂) and the N-H bond in the triazine ring would exhibit stretching vibrations in the region of 3100-3400 cm⁻¹.
C=O stretching: A strong absorption band corresponding to the carbonyl group (C=O) at the 5-position of the triazine ring is expected around 1650-1700 cm⁻¹.
C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazine ring would appear in the 1500-1650 cm⁻¹ region.
N-N stretching: The N-N single bond of the hydrazinyl group would have a stretching vibration in the 1000-1200 cm⁻¹ range.
For comparison, the IR spectrum of 4-amino-3-mercapto-5-(4-pyridyl)-1,2,4-triazole shows N-H stretching bands at 3272 cm⁻¹ and 3162 cm⁻¹. researchgate.net
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Hydrazinyl, Ring) | Stretching | 3100 - 3400 |
| C=O (Ring) | Stretching | 1650 - 1700 |
| C=N, N=N (Ring) | Stretching | 1500 - 1650 |
| N-N (Hydrazinyl) | Stretching | 1000 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight.
The fragmentation of 1,2,4-triazine derivatives is complex and highly dependent on the substituents. Common fragmentation pathways involve the loss of small, stable molecules. For this compound, expected fragmentation could include:
Loss of the hydrazinyl group (-N₂H₃).
Loss of nitrogen gas (N₂).
Cleavage of the triazine ring.
In studies of related 1,2,3-triazoles and 1,2,3-thiadiazoles, the loss of a nitrogen molecule ([M+H-N₂]⁺) is a characteristic fragmentation pathway. nih.gov The fragmentation of amines often involves alpha-cleavage, which in this case could occur at the C-N bond of the hydrazinyl substituent. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions.
The aromatic 1,2,4-triazine ring system will give rise to intense π→π* transitions at shorter wavelengths. The presence of the carbonyl and hydrazinyl groups, which contain non-bonding electrons, will likely result in n→π* transitions at longer wavelengths. Studies on other 1,2,4-triazine derivatives have shown absorption maxima in the range of 300-450 nm. d-nb.info For example, lead(II) complexes with a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand exhibit absorption peaks around 360 nm and 380 nm, which are attributed to π–π* transitions of the aromatic ligand. nih.gov
Table 4: UV-Vis Absorption Data for Related 1,2,4-Triazine Derivatives
| Compound/Derivative Class | Solvent | λmax (nm) | Transition Type | Reference |
| 1,2,4-triazine derivatives | Methanol (B129727) | 300 - 450 | - | d-nb.info |
| 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine-Pb(II) complex | Ethanol (B145695) | 360, 380 | π–π* | nih.gov |
Note: This table presents data from related compounds to infer the expected electronic absorption characteristics of this compound.
Computational and Theoretical Studies on 3 Hydrazinyl 1,2,4 Triazin 5 Ol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, employing methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), are powerful tools for elucidating the fundamental properties of 3-Hydrazinyl-1,2,4-triazin-5-ol and its analogues at the atomic level.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of 1,2,4-triazine (B1199460) derivatives is a key determinant of their chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the reactivity and electronic properties of these compounds.
For instance, in studies of 1,2,4-triazine-based materials for dye-sensitized solar cells (DSSCs), DFT calculations have been used to determine the HOMO and LUMO energy levels. nih.gov The energy gap (Eg) between HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov The HOMO and LUMO energies also dictate the efficiency of electron injection in applications like DSSCs. nih.gov
Theoretical investigations into the Diels-Alder reactivity of 1,2,4-triazine derivatives have shown that FMO interactions, including secondary orbital interactions in the transition state, can successfully predict the regioselectivity of the reaction. researchgate.net This highlights the predictive power of FMO theory in understanding the reaction pathways of these heterocyclic systems.
Table 1: Calculated Electronic Properties of Selected 1,2,4-Triazine Derivatives (eV)
| Compound | HOMO | LUMO | Energy Gap (Eg) |
|---|---|---|---|
| DTT | -5.798 | -1.638 | 4.160 |
| BDTTB | -5.589 | -1.938 | 3.651 |
| BDTTMB | -5.738 | -1.738 | 4.000 |
| BDTTMP | -5.679 | -1.879 | 3.800 |
Data sourced from a study on 1,2,4-triazine-based materials for DSSCs. DTT: 5,6-diphenyl-1,2,4-triazin-3(4H)-thione; BDTTB: 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane; BDTTMB: 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene; BDTTMP: 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine. nih.gov
Tautomerism and Conformational Preferences
The potential for tautomerism is a significant feature of this compound, given the presence of multiple proton donor and acceptor sites. Computational studies are essential to determine the relative stabilities of different tautomeric forms.
A detailed theoretical study on the closely related compound, 3-amino-1,2,4-triazin-5-one, using ab initio calculations, investigated five possible tautomers. The results conclusively showed that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable form. nih.gov The structural parameters of this predominant tautomer, calculated using the B3LYP/6-311++G** level of theory, were found to be in good agreement with experimental X-ray diffraction data. nih.gov This suggests that for this compound, the tautomer with the proton at the N2 position of the triazine ring is likely to be the most stable.
Furthermore, studies on other substituted 1,2,4-triazin-5-ones have shown that the equilibrium between different tautomers can be influenced by the nature of substituents, the medium, and temperature. researchgate.net
Table 2: Calculated Relative Energies of 3-amino-1,2,4-triazin-5-one Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 3-amino-1,2,4-triazin-5(2H)-one | 0.00 |
| Tautomer 2 | > 0 |
| Tautomer 3 | > 0 |
| Tautomer 4 | > 0 |
| Tautomer 5 | > 0 |
Note: The specific relative energies for the less stable tautomers were not provided in the source, but the 2H-tautomer was identified as the most stable. nih.gov
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For heterocyclic systems like 1,2,4-triazines, MEP maps can identify the most likely sites for protonation and other intermolecular interactions. researchgate.net In the context of this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazine ring and the oxygen atom of the hydroxyl group, as well as the nitrogen atoms of the hydrazinyl group, indicating these as potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the hydrazinyl and hydroxyl groups would exhibit positive potential.
Molecular Modeling and Docking Studies for Ligand-Target Interaction Profiling in Chemical Biology
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes. For example, molecular docking of 1,2,4-triazine sulfonamide derivatives with the human estrogen receptor ERα has been performed to correlate their structural features with their potential as anticancer agents. mdpi.com Similarly, docking studies on 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based compounds have successfully identified selective binders of bromodomain-containing protein 9 (BRD9), a promising anticancer target. nih.gov These studies typically reveal key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving 1,2,4-triazine derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the rate-limiting steps.
For instance, the reaction mechanism of 1,3,5-triazines with H₂S to act as scavengers has been studied using computational methods. nih.govacs.org These studies revealed a complex, multi-step mechanism and identified the energy barriers for each elementary step, providing a detailed understanding of the reaction kinetics. nih.govacs.org In another example, a combined experimental and computational investigation into the reaction of 1,2,3-triazines with amidines elucidated a detailed addition/N₂ elimination/cyclization pathway, ruling out a previously assumed Diels-Alder mechanism. nih.gov Such theoretical investigations are crucial for optimizing reaction conditions and designing novel synthetic routes for 1,2,4-triazine derivatives.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-amino-1,2,4-triazin-5-one |
| 1,2,4-triazine sulfonamides |
| 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one |
| 5,6-diphenyl-1,2,4-triazin-3(4H)-thione (DTT) |
| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) |
| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) |
| 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine (BDTTMP) |
| 1,3,5-triazines |
Advanced Derivatization Strategies and Scaffold Engineering
Design and Synthesis of Structurally Diverse Hydrazone Derivatives
The hydrazinyl moiety (-NHNH2) of 3-Hydrazinyl-1,2,4-triazin-5-ol is a potent nucleophile, making it an ideal functional group for the synthesis of hydrazone derivatives. Hydrazones are formed through the condensation reaction of the hydrazinyl group with a wide array of carbonyl compounds, primarily aldehydes and ketones. This reaction is a straightforward and efficient method for introducing significant structural diversity. nih.govnih.gov
The general synthetic pathway involves reacting the parent hydrazino-triazine with various aldehydes or ketones, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. nih.govresearchgate.net This approach allows for the incorporation of different substituents at the benzylidene moiety, which in turn affects the properties of the final molecule. nih.govnih.gov For instance, research has demonstrated the synthesis of a new series of s-triazine hydrazone derivatives by reacting 6-hydrazino-2,4-disubstituted-s-triazines with p-substituted benzaldehyde (B42025) derivatives. researchgate.netnih.gov
The reaction of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with various hexoses and pentoses, such as D(-)fructose, D(+)glucose, D(-)ribose, and D(-)arabinose, leads to the formation of the corresponding bis-triazinyl hydrazones, showcasing the reactivity of the hydrazino group with sugar aldehydes and ketones. scilit.com
The structural diversity of the resulting hydrazones can be seen in the variety of aromatic, heteroaromatic, and aliphatic aldehydes and ketones that can be employed. The table below summarizes examples of such reactions.
Table 1: Synthesis of Hydrazone Derivatives from Hydrazino-Triazines
| Hydrazino-Triazine Precursor | Carbonyl Compound | Resulting Hydrazone Derivative | Reference |
|---|---|---|---|
| 6-hydrazino-2,4-disubstituted-s-triazine | p-substituted benzaldehydes | s-triazine hydrazone derivatives | nih.gov, nih.gov |
| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D(-)fructose, D(+)glucose | Bis-triazinyl hydrazones | scilit.com |
| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D(-)ribose, D(-)arabinose | Bis-triazinyl hydrazones | scilit.com |
This table is interactive. Click on the headers to sort the data.
Scaffold Modification for Tuning Reactivity and Selectivity
Beyond derivatization of the hydrazinyl group, modification of the 1,2,4-triazine (B1199460) scaffold itself is a key strategy for tuning the molecule's reactivity and selectivity. mdpi.com The triazine ring can undergo various chemical transformations, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of a wide range of functional groups at different positions of the core. tandfonline.com
For example, the synthesis of novel 1,2,4-triazine derivatives as focal adhesion kinase (FAK) inhibitors involved the design and synthesis of compounds with a 1,2,4-triazine core, demonstrating how the scaffold can be tailored for specific interactions. nih.gov Similarly, the 1,3,5-triazine (B166579) scaffold, a close isomer, is often built from cyanuric chloride, which allows for stepwise nucleophilic substitution, a principle that can be applied to modify related triazine cores. nih.govtandfonline.com
Fluorine-substituted 1,2,4-triazinones have been synthesized through reactions like alkylation and amination on the triazine ring, showcasing how specific atoms can be introduced to modulate the electronic properties of the scaffold. researchgate.net The reactivity of the 1,2,4-triazine ring can also be influenced by the substituents present. For instance, 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives with functional groups at position-3 are used as nucleophilic reagents. researchgate.net
Development of New Fused Ring Systems Based on the 1,2,4-Triazine Core
The 1,2,4-triazine scaffold is an excellent platform for the construction of fused heterocyclic systems. kau.edu.sa These reactions typically involve intramolecular cyclization or condensation reactions with bifunctional reagents, leading to the formation of new rings fused to the triazine core. Such fused systems often exhibit unique chemical properties and rigid, well-defined geometries.
Several synthetic methods are suitable for constructing ring-fused tandfonline.commdpi.comresearchgate.nettriazines. mdpi.com These include:
Reductive cyclization of nitrophenylhydrazides. mdpi.com
Reaction of N-aminobenzamidine hydrochlorides with aryl ortho-quinones. mdpi.com
Condensation of isatin (B1672199) with a triazine derivative to furnish a tetracyclic ring system. researchgate.net
A notable example is the synthesis of 1,2,4-triazino[5,6-b]indoles, which can be achieved through the reaction of isatin with thiosemicarbazide (B42300). kau.edu.sa Another approach involves the reaction of 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with various carboxylic acid derivatives to yield fused 1,3,4-thiadiazoles. researchgate.net
Furthermore, pyrazolo[4,3-e] tandfonline.commdpi.comresearchgate.nettriazine derivatives have been synthesized from oximes of 5-acyl-1,2,4-triazines. The process involves deprotection of the carbonyl group, condensation with hydrazine (B178648), and subsequent intramolecular ring closure. researchgate.net These examples highlight the versatility of the 1,2,4-triazine ring in serving as a foundation for a diverse range of fused heterocyclic systems, including azapteridines and azapurines. acs.org
Table 2: Examples of Fused Ring Systems from 1,2,4-Triazine Derivatives
| Starting 1,2,4-Triazine Derivative | Reagent/Reaction Type | Fused Ring System | Reference |
|---|---|---|---|
| 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one | Carboxylic acid derivatives | 1,3,4-Thiadiazolo[2,3-c] tandfonline.commdpi.comresearchgate.nettriazine | researchgate.net |
| Isatin (used with thiosemicarbazide to form triazine in situ) | Thiosemicarbazide | 1,2,4-Triazino[5,6-b]indole | kau.edu.sa |
| Oximes of 5-acyl-1,2,4-triazines | Hydrazine | Pyrazolo[4,3-e] tandfonline.commdpi.comresearchgate.nettriazine | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Introduction of Multifunctional Groups for Enhanced Chemical Complexity
Increasing the chemical complexity of molecules derived from this compound can be achieved by introducing multiple and diverse functional groups. This strategy aims to create sophisticated molecular architectures with tailored properties. Such multifunctionalization can be accomplished through a variety of chemical reactions targeting different sites on the molecule. tandfonline.com
A range of reactions can be applied to introduce this complexity, including:
Alkylation, Acylation, and Aroylation: These reactions can modify the triazine ring or the amino/hydrazinyl groups. tandfonline.com
Phosphorylation: This introduces phosphate (B84403) groups, adding another layer of functionality. tandfonline.com
Cyclocondensation and Cycloaddition: These reactions can build additional ring structures onto the scaffold. tandfonline.com
For example, starting with 4-amino-6-methyl-3-(2H)-thioxo-5-(4H)-oxo-1,2,4-triazine, a variety of modifications can be performed. Reaction with chloroacetyl chloride can yield chloroacetamido and triazinothiadiazine derivatives. researchgate.net Further reactions, such as acetylation of amino glycoside derivatives, can lead to mono- and diacetylated products, while methylation can occur at different nitrogen or sulfur atoms, demonstrating the possibility of selective functionalization. researchgate.net
The synthesis of fluorine-substituted 1,2,4-triazinones followed by further selective alkylation and amination at different positions is another example of building chemical complexity. researchgate.net The design of molecular scaffolds that are amenable to multiple, sequential, or one-pot reactions is a key aspect of modern synthetic chemistry, allowing for the efficient construction of complex molecules from simpler building blocks. mdpi.com
Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research
Utilization as Versatile Building Blocks in Organic Synthesis
3-Hydrazinyl-1,2,4-triazin-5-ol serves as a highly versatile building block in organic synthesis due to the presence of multiple reactive sites. The hydrazine (B178648) moiety is a potent nucleophile, readily reacting with various electrophiles. For instance, it undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. scilit.comlibretexts.org This reactivity is fundamental to the construction of more complex molecular architectures.
Furthermore, the 1,2,4-triazine (B1199460) ring system can be annulated to create fused heterocyclic systems. A notable application is the synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govnih.govtriazines. clockss.orgnih.govnih.gov This is typically achieved through the reaction of a 5-acyl-1,2,4-triazine with a phenylhydrazine, which proceeds via the formation of a phenylhydrazone intermediate followed by acid-promoted ring closure. clockss.org Similarly, reactions with other bifunctional reagents can lead to the formation of various fused systems, such as 1,2,4-triazolo[4,3-b] Current time information in Bangalore, IN.nih.govnih.govtriazines. The versatility of these reactions allows for the generation of a wide array of derivatives from a single, readily accessible starting material.
Role as a Privileged Scaffold in Ligand Design and Discovery Research
The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. The ability of the triazine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its promiscuous binding capabilities. nih.gov
The 1,2,4-triazine scaffold has been extensively explored in the design of inhibitors for a range of enzymes implicated in various diseases.
Kinases: Derivatives of 1,2,4-triazine have been synthesized and evaluated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer. researchgate.netijpsr.infonih.govnih.gov For example, 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a target in pancreatic cancer. nih.gov The design strategy often involves a molecular hybridization approach, combining the triazine core with other pharmacophoric elements to enhance binding affinity and selectivity. nih.gov
Phosphatases: While specific examples targeting phosphatases with this compound are less common, the 1,2,4-triazine scaffold has been investigated for the development of inorganic pyrophosphatase inhibitors. ijpsr.info The design often focuses on creating derivatives that can effectively interact with the active site of the enzyme.
BACE1 (β-site amyloid precursor protein-cleaving enzyme 1): BACE1 is a prime target in the development of treatments for Alzheimer's disease. nih.govmdpi.com Several studies have reported the design and synthesis of 1,2,4-triazine derivatives as BACE1 inhibitors. nih.govnih.govbiomedres.usmdpi.com For instance, 3-hydrazinyl-1,2,4-triazines bearing a pendant phenoxy methyl-1,2,3-triazole moiety have shown promising BACE1 inhibitory potential. nih.gov Molecular docking studies have revealed that these molecules can form high-affinity interactions with key amino acid residues within the catalytic site of BACE1. nih.gov
GSK-3β (Glycogen Synthase Kinase-3β): GSK-3β is another enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.gov A triazolotriazine-based compound, derived from a triazine scaffold, has been developed as a dual inhibitor of GSK-3β and casein kinase 1δ (CK-1δ). nih.gov This inhibitor was designed using a docking-based approach and was found to form a covalent interaction with a cysteine residue in the GSK-3β active site. nih.gov
The following table summarizes some examples of 1,2,4-triazine derivatives and their inhibitory activities against specific enzymes.
| Derivative Class | Target Enzyme | IC₅₀ Values | Reference |
| 3-hydrazinyl-1,2,4-triazines with phenoxy methyl-1,2,3-triazole | BACE1 | 8.55 ± 3.37 µM (for compound 7c) | nih.gov |
| 1,2,4-Triazine-4-thiazolidinone hybrids | BACE1 | Binding affinity of -10.4 kcal/mol (for compound TBT11) | biomedres.us |
| Triazolotriazine-based cyanoacrylamide | GSK-3β | 0.17 µM | nih.gov |
| 3-amino-1,2,4-triazine derivatives | PDK1 | Potent inhibition at low micromolar doses | nih.gov |
Structure-guided drug design has become an indispensable tool in medicinal chemistry, and the 1,2,4-triazine scaffold has been successfully utilized in this context. By understanding the three-dimensional structure of a biological target, chemists can design and synthesize ligands with improved affinity and selectivity.
A notable example is the development of 1,2,4-triazine derivatives as antagonists of the adenosine (B11128) A₂A receptor, a target for Parkinson's disease. nih.govacs.org Initial hits were identified through virtual screening, and their binding modes were predicted using homology models of the receptor. acs.org These models guided the synthesis of new analogs with modifications aimed at optimizing interactions with key residues in the binding pocket. nih.govacs.org X-ray crystal structures of the antagonists bound to the receptor later confirmed the predicted binding modes and provided further insights for optimization. nih.gov This iterative process of design, synthesis, and structural evaluation led to the discovery of potent and orally efficacious antagonists. nih.govacs.org
Exploration in High-Throughput Screening Library Development
High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying hit compounds from large chemical libraries. The 1,2,4-triazine scaffold is well-suited for the construction of combinatorial libraries due to the ease with which it can be functionalized. mdpi.comresearchgate.net
The synthesis of diverse triazine libraries can be achieved using solid-phase or solution-phase combinatorial approaches. nih.gov For example, a tagged triazine library was synthesized on a solid support and immobilized on a glass substrate to create a small molecule microarray. nih.gov This microarray was then screened against a fluorescently labeled protein to identify novel binders. nih.gov This approach allows for the rapid screening of thousands of compounds in a spatially addressable format, streamlining the hit identification process. nih.gov The versatility of the triazine core allows for the introduction of a wide range of substituents, leading to libraries with high chemical diversity.
Contribution to the Expansion of Chemical Space for Research Probes
The development of novel chemical probes is crucial for exploring biological systems and validating new drug targets. The 1,2,4-triazine scaffold contributes to the expansion of chemical space, providing access to novel molecular architectures that can be developed into such probes. nih.govnih.gov
By systematically exploring the synthetic transformations of the 1,2,4-triazine ring and its derivatives, chemists can generate compounds with unique three-dimensional shapes and functionalities. nih.govnih.gov These compounds can then be screened for biological activity to identify new research probes. For instance, the synthesis of various substituted pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govnih.govtriazines was undertaken as part of a program to identify new therapeutic agents. clockss.org The development of efficient synthetic routes to functionalized 1,2,4-triazoles and triazines provides valuable building blocks for lead-oriented synthesis and has great potential for coordination chemistry. nih.gov The triazine scaffold has also been utilized in the synthesis of chemical probes for targeting specific amino acid residues, such as reactive lysines. researchgate.net
Future Research Directions and Emerging Perspectives
Development of Greener Synthetic Methodologies
The synthesis of 1,2,4-triazine (B1199460) derivatives has traditionally involved methods that are now being re-evaluated for their environmental impact. Future research is increasingly focused on developing "green" synthetic protocols that are not only efficient but also sustainable. mdpi.comnih.gov Key areas of development include:
Microwave-Assisted Synthesis: This technique offers rapid heating, significantly reducing reaction times and often increasing product yields compared to conventional heating methods. chim.itrsc.org It provides an efficient and environmentally friendly procedure for preparing various triazine derivatives, including those synthesized from dicyandiamide (B1669379) and nitriles, with the added benefit of using minimal or no solvent. chim.itrsc.org
Ultrasound-Assisted Methods (Sonochemistry): Sonochemical protocols have demonstrated the ability to dramatically improve reaction rates and yields. For instance, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives saw a significant boost in yield (up to 96%) with reaction times of only 30-60 minutes, compared to 4-5 hours with conventional reflux methods. mdpi.com This method also allows for synthesis in aqueous media, reducing the reliance on organic solvents. mdpi.comnih.gov
Solvent-Free and Eco-Friendly Catalysts: Research is moving towards solvent-free reaction conditions to minimize waste. chim.it The use of eco-friendly chemicals and catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is also a key aspect of developing more sustainable synthetic routes. researchgate.net
| Green Chemistry Approach | Key Advantages | Example Application |
|---|---|---|
| Microwave Irradiation | Reduced reaction times, higher yields, often solvent-free. chim.it | Synthesis of 2,4-diamino-1,3,5-triazines. rsc.org |
| Ultrasound (Sonochemistry) | Improved reaction rates, high yields, potential for aqueous media. mdpi.com | Synthesis of 1,3,5-triazine (B166579) hydrazone derivatives. mdpi.com |
| Eco-Friendly Catalysts | Reduced environmental impact, use of non-toxic reagents. researchgate.net | Use of DBU in 1,2,4-triazin-6-oxo derivative synthesis. researchgate.net |
Integration of Advanced Analytical Techniques for Real-Time Monitoring
To optimize the synthesis of complex heterocyclic compounds like 3-Hydrazinyl-1,2,4-triazin-5-ol, the integration of advanced analytical techniques for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) allows for a deeper understanding of reaction kinetics and mechanisms, leading to improved yield, purity, and safety.
Future research will likely involve the increased use of:
In-situ Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed, real-time information about the structure, purity, and molecular weight of compounds as they form. numberanalytics.com
Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying compounds during the reaction process, enabling precise control over reaction conditions. numberanalytics.com
Combined Analytical Approaches: The use of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), allows for comprehensive analysis of volatile compounds and reaction byproducts, providing a more complete picture of the chemical transformation. mdpi.com
Application of Machine Learning and Artificial Intelligence in Compound Design
The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design of novel compounds based on the 1,2,4-triazine scaffold. numberanalytics.com Traditional drug discovery is a costly and time-intensive process, and AI offers a powerful alternative for accelerating the design of molecules with specific, predefined properties. mitacs.ca
Future applications in this area include:
Property Prediction: ML models can be trained to predict the physicochemical and biological properties of new 1,2,4-triazine derivatives, such as their potential as kinase inhibitors or their ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.comnumberanalytics.com
Synthesis Planning: AI algorithms can design the most efficient and cost-effective synthetic routes for novel triazine compounds. numberanalytics.com
High-Throughput Screening: ML can be used to screen vast virtual libraries of potential compounds, identifying the most promising candidates for further experimental investigation. acs.org This data-driven approach can significantly reduce the time and resources required for drug discovery.
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The rich chemistry of the 1,2,4-triazine ring allows for a wide range of chemical transformations. Future research will continue to explore novel reactivity patterns to synthesize complex, polycyclic heteroaromatic compounds. acs.orgmdpi.com
Key areas of exploration include:
Cyclization Reactions: The hydrazinyl group in this compound is a key functional group that can participate in various cyclization reactions to form fused heterocyclic systems, such as pyrazolo[4,3-e] researchgate.netmdpi.comnumberanalytics.comtriazines. nih.govmdpi.com
Aza Diels-Alder Reactions: This type of reaction has been used to create complex N,N-di(3,5,6-triaryl-5,6-dihydro-1,2,4-triazin-4(3H)-yl)-1,3,4-thiadiazole-2,5-diamino adducts, demonstrating the versatility of the triazine core in constructing larger molecular architectures. researchgate.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the triazine core, allowing for the synthesis of a diverse library of compounds. acs.org
Exploration of the this compound Scaffold in Diverse Research Areas
The unique structural and electronic properties of the 1,2,4-triazine scaffold make it a valuable building block in a wide range of scientific disciplines. nih.govresearchgate.net While its role in medicinal chemistry is well-documented, emerging applications in other fields are a key direction for future research.
| Research Area | Potential Application of the 1,2,4-Triazine Scaffold | Supporting Findings |
|---|---|---|
| Medicinal Chemistry | Development of anticancer agents, kinase inhibitors, and treatments for neurodegenerative diseases like Alzheimer's. nih.govmdpi.comnih.govnih.gov | Derivatives have shown activity against colorectal and breast cancer cell lines and as BACE1 inhibitors. nih.govmdpi.comnih.gov |
| Materials Science | Creation of Covalent Organic Frameworks (COFs) for use in biosensors and immunoassays. mdpi.com Development of peptide dendrimers. nih.gov | Triazine-based COFs exhibit large surface areas and tunable electronic properties. mdpi.com |
| Agriculture | Development of new herbicides. | Some plant species have shown resistance to existing triazine-based herbicides, indicating a need for novel derivatives. mdpi.com |
| Corrosion Inhibition | Use as corrosion inhibitors for various materials. researchgate.net | The 1,2,4-triazine ring system has shown applications as effective corrosion inhibitors. researchgate.net |
The exploration of this scaffold in areas such as materials science for creating novel polymers and covalent organic frameworks (COFs) is a promising frontier. chim.itmdpi.com Triazine-based COFs have properties like large specific surface areas and extended π-conjugated systems, making them suitable for applications in electronics and sensing. mdpi.com In agriculture, the development of new triazine derivatives continues to be important, especially in overcoming herbicide resistance in various weed species. mdpi.com The inherent properties of the 1,2,4-triazine ring also make it a candidate for applications like corrosion inhibitors and as additives in photography. researchgate.net
Q & A
Q. What are the optimal synthetic conditions for preparing 3-hydrazinyl-1,2,4-triazin-5-ol derivatives?
Methodological Answer: The synthesis of hydrazones from this compound derivatives typically involves reacting the hydrazinyl-triazine core with carbonyl-containing compounds (e.g., aldehydes or ketones) in refluxing ethanol for 3 hours. Key parameters include:
- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
- Catalyst : Base catalysts (e.g., piperidine) may accelerate reactions but risk side reactions like cyclization to triazolo-triazinones .
- Reaction time : Prolonged heating (>3 hours) can reduce yields due to decomposition.
Q. How can structural characterization of this compound derivatives be validated?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm hydrazone formation via disappearance of hydrazine NH₂ peaks and emergence of imine (C=N) signals.
- Elemental analysis : Validate molecular formula purity (e.g., C, H, N content within ±0.4% of theoretical values).
- Mass spectrometry (MS) : Detect molecular ion peaks and fragmentation patterns consistent with the proposed structure.
Example : In hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one, the tert-butyl group appears as a singlet at δ 1.35 ppm in ¹H NMR .
Q. What methods are used to screen the antioxidant activity of these compounds?
Methodological Answer: Common assays include:
- DPPH radical scavenging : Measure absorbance reduction at 517 nm; IC₅₀ values are compared to ascorbic acid.
- ABTS assay : Quantify decolorization of ABTS⁺ radicals at 734 nm.
- FRAP (Ferric Reducing Antioxidant Power) : Monitor Fe³⁺ to Fe²⁺ reduction.
Key Finding : Hydrazones with electron-donating substituents (e.g., 4-amino-6-tert-butyl derivatives) show IC₅₀ values ~25.3 μM, twice as active as ascorbic acid .
Advanced Research Questions
Q. What reaction mechanisms explain unexpected cyclization products during synthesis?
Methodological Answer: Base catalysts (e.g., Et₃N) can deprotonate hydrazones, triggering intramolecular cyclization to form triazolo-triazinones. This side reaction is confirmed via:
- TLC monitoring : Detect new spots corresponding to cyclized products.
- Control experiments : Synthesize cyclized products independently and compare spectral data.
Mitigation : Use milder conditions (e.g., neutral pH, shorter reaction times) to suppress cyclization .
Q. How do structural modifications influence bioactivity?
Methodological Answer:
- Substituent effects : Bulky groups (e.g., tert-butyl) enhance lipid solubility and membrane permeability, improving cellular uptake.
- Electron-withdrawing groups : Increase oxidative stability but may reduce radical scavenging efficiency.
Q. How should contradictory bioactivity data be resolved?
Methodological Answer: Contradictions (e.g., high in vitro vs. low in vivo activity) may arise from:
- Solubility limitations : Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies.
- Metabolic instability : Conduct microsomal stability assays to identify vulnerable functional groups.
Case Study : A tert-butyl-substituted derivative showed poor aqueous solubility (0.12 mg/mL) but improved activity in PEG-400 formulations .
Q. What strategies enhance solubility for in vivo studies?
Methodological Answer:
- Structural modification : Introduce hydrophilic groups (e.g., -OH, -NH₂) or reduce crystallinity via amorphous solid dispersions.
- Formulation : Use surfactants (e.g., Tween-80) or lipid-based carriers.
Example : 6-Tert-butyl-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol exhibited a 3.5-fold solubility increase in 10% β-cyclodextrin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
